(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H15BrN4O2 and its molecular weight is 351.204. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Research indicates the synthesis of various derivatives involving 1,2,4-triazoles, which have significant biological activities and are key motifs in clinical drugs. For example, Prasad et al. (2021) synthesized 14 N-substituted pyrrolidine derivatives, including trans 3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl) (phenyl)methanone, by reacting a precursor with substituted benzoyl chlorides and benzyl bromides (Prasad et al., 2021).
Biological Activities and Drug-likeness
Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which showed good to moderate antimicrobial activity. The in-silico analysis suggested excellent drug-likeness properties of these compounds (Pandya et al., 2019).
Antimicrobial and Antifungal Activity
Several studies have focused on the antimicrobial and antifungal potential of triazole derivatives. Malik and Khan (2014) synthesized novel triazin-6-yl pyrrolidin-1-yl methanone derivatives showing promising anticonvulsant activities. One compound, in particular, exhibited significant potency as an anticonvulsant agent with a high protective index, suggesting a potential mechanism of action via sodium channel inhibition (Malik & Khan, 2014).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of various triazole derivatives have been extensively studied. For instance, Butcher et al. (2006) focused on the crystal and molecular structure analysis of a compound related to the title compound, providing insights into its molecular geometry and potential interactions (Butcher et al., 2006).
Corrosion Inhibition
Triazole derivatives have also been investigated for their use in corrosion inhibition. Ma et al. (2017) examined (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic medium. The study revealed that triazole derivatives can effectively inhibit corrosion, highlighting their potential in industrial applications (Ma et al., 2017).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been found to interact with a broad range of targets due to their diverse chemical and biological properties . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Compounds containing a triazole ring are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For example, some compounds with a triazole ring have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .
Molecular Mechanism
It is known that triazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
The effects of different dosages of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone in animal models have not been studied. Similar compounds have shown significant α-glucosidase inhibition activity with IC50 values ranging from 20.12 ± 0.19 µM to 24.92 ± 0.98 µM .
Metabolic Pathways
Similar compounds have been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase .
Transport and Distribution
Similar compounds have been used as ligands in Pd-catalysed Sonogashira coupling reactions .
Subcellular Localization
Similar compounds have been used in the synthesis of substituted furazans .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(8-11)14(20)18-6-4-10(9-18)19-7-5-16-17-19/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRKTLZDSGJIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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